molecular formula C23H21N5O3 B2629956 N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide CAS No. 1207047-87-7

N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide

Cat. No. B2629956
M. Wt: 415.453
InChI Key: YSDLXJOLKQRIHU-UHFFFAOYSA-N
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Description

“N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide” is a derivative of the imidazo[4,5-b]pyridine class of compounds . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have been found in various classes of drugs . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves various catalysts . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Chemical Reactions Analysis

The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide” can be found in various databases .

Scientific Research Applications

Antimycobacterial Activity

Research has demonstrated the potential antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, suggesting a promising scaffold for developing new anti-TB agents. These compounds exhibit significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB), highlighting their potential in TB treatment strategies. The introduction of electron-donating groups and the exploration of various linkers, such as the piperazin-1-yl ethyl moiety, have been key in enhancing antimycobacterial efficacy, providing a foundation for further structure-activity relationship (SAR) studies (Kai Lv et al., 2017).

Synthesis of Polyfunctionalized Pyrroles and Thiophenes

Innovative synthetic approaches have been developed for creating densely functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions. This methodology enables the generation of highly substituted heterocycles with potential applications in medicinal chemistry and material science. The orthogonal synthesis strategies demonstrate high efficiency and selectivity, offering versatile tools for constructing complex molecular architectures (Ying Cheng et al., 2010).

QSAR Modelling for Antitubercular Agents

Quantitative structure-activity relationship (QSAR) modelling has been applied to N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, predicting their biological activity against Mycobacterium tuberculosis. This computational approach provides insights into the molecular determinants of antitubercular efficacy, guiding the design of more potent inhibitors. The QSAR study underscores the importance of structural and chemical features in optimizing the antitubercular activity of these compounds, contributing to the development of new therapeutic options for tuberculosis (Mustapha Abdullahi et al., 2020).

Continuous Flow Synthesis

A breakthrough in the continuous flow synthesis of imidazo[1,2-a] heterocycles has been achieved, providing a more efficient and scalable method for producing these compounds. This advancement allows for the direct synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from readily available starting materials, streamlining the production process and enhancing the accessibility of these valuable heterocycles for further application in drug discovery and development (A. Herath et al., 2010).

Future Directions

The future directions of research on “N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide” and related compounds could involve further optimization of the molecules to enhance their mTOR inhibitory activity and selectivity over PI3Kα . Additionally, further studies could explore their potential therapeutic applications in various disease conditions .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-30-19-11-9-18(10-12-19)28-22(17-7-5-13-24-14-17)21(26-27-28)23(29)25-15-16-6-3-4-8-20(16)31-2/h3-14H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDLXJOLKQRIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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